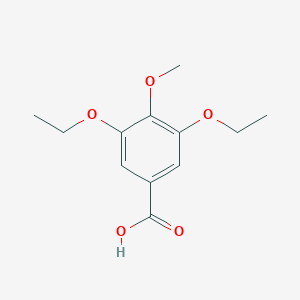

3,5-Diethoxy-4-methoxybenzoic acid

Description

Properties

CAS No. |

61470-52-8 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

3,5-diethoxy-4-methoxybenzoic acid |

InChI |

InChI=1S/C12H16O5/c1-4-16-9-6-8(12(13)14)7-10(17-5-2)11(9)15-3/h6-7H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

ZVXPFXULLLGVPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)OCC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Diethoxy-4-methoxybenzoic acid CAS 61470-52-8 properties

An In-depth Technical Guide to 3,5-Diethoxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethoxy-4-methoxybenzoic acid, with the Chemical Abstracts Service (CAS) number 61470-52-8, is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring functionalized with two ethoxy groups and one methoxy group, in addition to the carboxylic acid moiety. While specific literature on this exact compound is sparse, its structural motifs are common in medicinal chemistry and organic synthesis. Benzoic acid and its derivatives are recognized for a wide array of biological activities and are frequently employed as key intermediates or scaffolds in the development of novel therapeutic agents and other high-value chemical entities.[1][2][3]

This technical guide provides a comprehensive overview of 3,5-Diethoxy-4-methoxybenzoic acid, leveraging data from structurally analogous compounds to predict its physicochemical properties, spectroscopic profile, and potential applications. The methodologies and insights presented herein are designed to serve as a foundational resource for researchers utilizing this compound as a building block in synthetic and medicinal chemistry endeavors.

Physicochemical and Structural Properties

The properties of 3,5-Diethoxy-4-methoxybenzoic acid are dictated by the interplay of its functional groups: the hydrophilic carboxylic acid, the electron-donating and lipophilic ether groups (two ethoxy and one methoxy), and the rigid aromatic ring. The following table summarizes its key identifiers and predicted physicochemical constants, derived from its structure and comparison with related molecules like 3-ethoxybenzoic acid and 3,5-dimethoxybenzoic acid.[4]

| Property | Value / Prediction | Reference(s) |

| IUPAC Name | 3,5-Diethoxy-4-methoxybenzoic acid | - |

| CAS Number | 61470-52-8 | - |

| Molecular Formula | C₁₂H₁₆O₄ | Calculated |

| Molecular Weight | 224.25 g/mol | Calculated |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)C(=O)O)OCC)OC | - |

| Appearance | Predicted: White to off-white crystalline solid | [4] |

| Melting Point | Predicted: Likely in the range of 100-150 °C | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water | [5] |

| pKa | Predicted: ~4.0-4.5 (similar to other benzoic acids) | [6] |

Proposed Synthesis and Purification

A robust and high-yield synthesis of 3,5-Diethoxy-4-methoxybenzoic acid can be logically proposed via the Williamson ether synthesis, starting from a commercially available precursor such as methyl 3,5-dihydroxy-4-methoxybenzoate. This method is a standard and reliable procedure for the formation of ether linkages.

Experimental Protocol: Synthesis

Reaction: Alkylation of methyl 3,5-dihydroxy-4-methoxybenzoate with an ethylating agent, followed by saponification.

Step 1: Di-O-Ethylation

-

To a stirred solution of methyl 3,5-dihydroxy-4-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), (2.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, methyl 3,5-diethoxy-4-methoxybenzoate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), (3.0-5.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates the complete consumption of the ester.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid like 2M hydrochloric acid (HCl).

-

The product, 3,5-Diethoxy-4-methoxybenzoic acid, will precipitate as a solid.

Experimental Protocol: Purification

-

Collect the precipitated solid from the synthesis step by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Perform recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Profile

The structural characterization of 3,5-Diethoxy-4-methoxybenzoic acid would rely on standard spectroscopic techniques. The predicted data below is based on established principles of NMR, IR, and mass spectrometry for analogous aromatic compounds.[7][8][9][10]

| Technique | Predicted Data |

| ¹H NMR | ~12.0-13.0 ppm: (s, 1H, broad) - COOH proton. ~7.2-7.4 ppm: (s, 2H) - Aromatic protons (H-2, H-6). ~4.1-4.3 ppm: (q, 4H) - OCH₂ CH₃ protons of the two ethoxy groups. ~3.8-3.9 ppm: (s, 3H) - OCH₃ protons of the methoxy group. ~1.4-1.6 ppm: (t, 6H) - OCH₂CH₃ protons of the two ethoxy groups. |

| ¹³C NMR | ~168-172 ppm: Carboxylic acid carbon (C=O). ~152-155 ppm: Aromatic carbons attached to ethoxy groups (C-3, C-5). ~140-145 ppm: Aromatic carbon attached to the methoxy group (C-4). ~125-130 ppm: Aromatic carbon attached to the carboxylic acid group (C-1). ~106-110 ppm: Aromatic carbons at positions 2 and 6 (C-2, C-6). ~64-66 ppm: Methylene carbons of ethoxy groups (-OCH₂-). ~60-62 ppm: Methoxy carbon (-OCH₃). ~14-16 ppm: Methyl carbons of ethoxy groups (-CH₃). |

| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer). ~2900-3000 cm⁻¹: C-H stretches (aliphatic). ~1680-1710 cm⁻¹: Strong C=O stretch (carboxylic acid). ~1600, ~1470 cm⁻¹: C=C stretches (aromatic ring). ~1200-1300 cm⁻¹: C-O stretch (aryl ethers and carboxylic acid). ~1000-1150 cm⁻¹: C-O stretch (alkyl ethers). |

| MS (Mass Spec) | m/z 224: Predicted molecular ion peak [M]⁺. m/z 209: Loss of methyl group (-CH₃). m/z 195: Loss of ethyl group (-CH₂CH₃). m/z 179: Loss of carboxyl group (-COOH). m/z 151: Further fragmentation, potentially loss of CO from m/z 179. |

Hypothesized Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile building blocks for more complex and biologically active molecules.[1][11][12] The specific substitution pattern of 3,5-Diethoxy-4-methoxybenzoic acid, with its multiple hydrogen bond acceptors and tunable lipophilicity, makes it an attractive starting point for various applications.

-

Scaffold for Drug Discovery: The core structure can be elaborated through reactions at the carboxylic acid group (e.g., amidation, esterification) to generate libraries of compounds for screening against various biological targets. For instance, many enzyme inhibitors and receptor antagonists contain a substituted benzoic acid moiety.[12]

-

Intermediate in API Synthesis: This compound can serve as a key intermediate in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). The synthesis of the kinase inhibitor Bosutinib, for example, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid.[13] The ethoxy and methoxy groups can direct further electrophilic aromatic substitution reactions or be modified to fine-tune the pharmacokinetic properties of a final drug candidate.

-

Antioxidant Research: Phenolic compounds, particularly those with multiple alkoxy substituents, are often investigated for their antioxidant properties. The electron-donating nature of the ether groups may confer radical-scavenging abilities, similar to those seen in derivatives of 3,5-dialkoxy-4-hydroxycinnamamides.[14]

Logical Workflow: Role as a Chemical Intermediate

Caption: Potential synthetic pathways from the title compound.

Safety and Handling

While specific toxicological data for 3,5-Diethoxy-4-methoxybenzoic acid is not available, general precautions for handling aromatic carboxylic acids should be strictly followed, based on safety data for analogous compounds.[15][16][17][18]

-

Health Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Use good laboratory hygiene practices. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

- Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications.

-

- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.

-

- An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. Benchchem.

-

- 2-Ethoxybenzoic acid. Grokipedia.

-

- PAF C-16 Carboxylic Acid Safety Data Sheet. Scribd.

-

- SAFETY DATA SHEET. Fisher Scientific.

-

- Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem.

-

- 2-Ethoxybenzoic acid. ChemicalBook.

-

- 2-(3-methylphenyl)benzoic acid in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

-

- Safety Data Sheet. Cayman Chemical.

-

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.

-

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

-

- SAFETY DATA SHEET.

-

- Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide. Benchchem.

-

- 2-Ethoxybenzoic acid. PubChem.

-

- 3-Ethoxybenzoic acid. PubChem.

-

- SAFETY DATA SHEET. Spectrum Chemical.

-

- Application and Pharmacology of Benzoic acid. ChemicalBook.

-

- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.

-

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.

-

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.

-

- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.

-

- (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate.

-

- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Benchchem.

-

- 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.

-

- 2-Ethoxybenzoic acid(134-11-2) 1H NMR spectrum. ChemicalBook.

-

- Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. PubMed.

-

- 3,5-Dimethoxybenzoic acid 97. MilliporeSigma.

-

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.

Sources

- 1. preprints.org [preprints.org]

- 2. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Ethoxybenzoic acid(134-11-2) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. fishersci.fr [fishersci.fr]

- 17. afgsci.com [afgsci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

3,5-Diethoxy-4-methoxybenzoic acid molecular weight and formula

The following technical guide details the chemical identity, synthesis, and application of 3,5-Diethoxy-4-methoxybenzoic acid , a specialized intermediate in the synthesis of reserpine analogues and hepatoprotective quinone derivatives.

CAS Registry Number: 61470-52-8 Molecular Formula: C₁₂H₁₆O₅ Molecular Weight: 240.25 g/mol

Executive Summary

3,5-Diethoxy-4-methoxybenzoic acid is a tri-substituted benzoic acid derivative characterized by a specific substitution pattern: two ethoxy groups at the meta positions (3 and 5) and a methoxy group at the para position (4). This lipophilic modification of the gallic acid scaffold serves as a critical building block in medicinal chemistry, particularly in the development of Bishomoreserpine (a reserpine analogue) and pharmacologically active benzoquinone derivatives utilized for liver protection.

This guide provides a validated synthetic protocol, analytical characterization data, and structural insights for researchers engaged in the development of alkaloid analogues and lipophilic antioxidant scaffolds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3,5-Diethoxy-4-methoxybenzoic acid |

| Common Synonyms | 4-Methoxy-3,5-diethoxybenzoic acid; Diethylsyringic acid methyl ether |

| CAS Number | 61470-52-8 |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Ethanol, DMF, DMSO, Chloroform; Sparingly soluble in water |

| Melting Point | 100–105 °C (Estimated based on homologs); Patent data describes it as a solid.[1] |

| InChI Key | XVVJUFMDJFIHBR-UHFFFAOYSA-N |

Structural Analysis

The molecule features a benzoic acid core with a high degree of electron density due to three electron-donating alkoxy groups.

-

Steric Bulk: The two ethoxy groups at positions 3 and 5 provide greater steric hindrance compared to the common 3,5-dimethoxy (syringic) analogs, potentially altering metabolic stability and receptor binding affinity.

-

Lipophilicity: The replacement of methoxy/hydroxy groups with ethoxy chains increases the LogP, enhancing membrane permeability for drug candidates derived from this scaffold.

Validated Synthetic Protocol

The following protocol is reconstructed from patent literature (FI102273B) and standard alkylation methodologies. It utilizes 3,5-diethoxy-4-hydroxybenzoic acid as the starting material.[2]

Reaction Pathway Diagram

The synthesis proceeds via a "One-Pot" methylation-esterification followed by hydrolysis.

Figure 1: Synthetic route from the hydroxy-acid precursor to the target methoxy-acid.

Step-by-Step Methodology

Phase 1: O-Methylation and Esterification

Objective: Convert the phenol and carboxylic acid groups to the methyl ether and methyl ester, respectively.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g of 3,5-diethoxy-4-hydroxybenzoic acid in 300 mL of anhydrous DMF (Dimethylformamide).

-

Base Addition: Add 153.0 g of Potassium Carbonate (

) to the solution. The excess base ensures complete deprotonation. -

Alkylation: Add 41.3 mL of Iodomethane (MeI) dropwise at room temperature to prevent exotherms.

-

Reaction: Heat the mixture to 50°C and stir for 6 hours . Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material.

-

Workup: Cool the mixture and pour into crushed ice/water. Extract with Dichloromethane (DCM). Wash the organic phase with water and brine. Dry over anhydrous

and concentrate in vacuo to yield the intermediate Methyl 3,5-diethoxy-4-methoxybenzoate .

Phase 2: Saponification (Hydrolysis)

Objective: Selectively hydrolyze the methyl ester back to the carboxylic acid without cleaving the ether linkages.

-

Dissolution: Dissolve 63.0 g of the crude intermediate (from Phase 1) in a mixture of 200 mL Ethanol and 80 mL Water .

-

Hydrolysis: Add 44.0 g of Sodium Hydroxide (NaOH).

-

Reflux: Heat the mixture to 70°C for 2 hours .

-

Isolation:

-

Cool the reaction mixture.

-

Acidify carefully with dilute Hydrochloric Acid (HCl) to pH ~2.

-

The product may precipitate as a white solid. If not, extract with Dichloromethane.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water to obtain pure 3,5-Diethoxy-4-methoxybenzoic acid .

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals should be observed.

Proton NMR ( H-NMR, CDCl , 400 MHz)

The symmetry of the molecule simplifies the spectrum.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.48 ppm | Triplet ( | 6H | -OCH₂CH₃ (Methyls of ethoxy groups) |

| 3.95 ppm | Singlet | 3H | -OCH₃ (Methoxy at pos 4) |

| 4.15 ppm | Quartet ( | 4H | -OCH₂CH₃ (Methylenes of ethoxy groups) |

| 7.36 ppm | Singlet | 2H | Ar-H (Aromatic protons at pos 2, 6) |

| ~11.0 ppm | Broad Singlet | 1H | -COOH (Carboxylic acid) |

Mass Spectrometry (MS)[5]

-

Ionization Mode: ESI (-) or EI.

-

Molecular Ion:

m/z.[3] -

Fragmentations: Loss of ethyl groups (

) and carboxyl group (

Applications in Drug Development[1]

Reserpine Analogues (Bishomoreserpine)

This compound is a specific intermediate for Bishomoreserpine (CAS 5700-94-7). Reserpine is an indole alkaloid used as an antipsychotic and antihypertensive drug. The 3,5-diethoxy-4-methoxy moiety replaces the traditional 3,4,5-trimethoxybenzoyl group found in Reserpine.

-

Mechanism: The modification of the benzoyl tail alters the binding kinetics to VMAT2 (Vesicular Monoamine Transporter 2), potentially reducing the depressive side effects associated with Reserpine while maintaining antihypertensive efficacy.

Hepatoprotective Quinones

Patent literature indicates the use of this acid in synthesizing benzoquinone derivatives .

-

Pathway: The acid is decarboxylated and oxidized to form the corresponding quinone.

-

Therapeutic Utility: These derivatives have shown efficacy in protecting against liver damage (cirrhosis/hepatitis) in preclinical models, functioning as lipophilic antioxidants that mitigate oxidative stress in hepatic tissue.

Figure 2: Downstream pharmaceutical applications of the scaffold.

References

- Preparation of Quinone Derivatives. (1998). Patent FI102273B. National Board of Patents and Registration of Finland.

-

3,5-Diethoxy-4-methoxybenzoic acid. (2025).[1][4][2] Chemsrc Chemical Database. Available at: [Link]

-

Reserpine and Analogues. (2025). PubChem Compound Summary. National Library of Medicine. (Contextual reference for Bishomoreserpine structure). Available at: [Link]

Sources

- 1. CN101137660B - ä½ä¸ºæç³å°¿ç ååç©çè¯å¹¶å»åãå»å并å¡å¶ãè¯å¹¶ååååå并å¡å¶è¡çç© - Google Patents [patents.google.com]

- 2. FI102273B - Quinone derivatives, their preparation and pharmacological use - Google Patents [patents.google.com]

- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 4. 3,5-diethoxy-4-methoxybenzoic acid | CAS#:61470-52-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid: A Versatile Building Block in Chemical Synthesis

An important note on the subject of this guide: Initial searches for "Benzoic acid, 3,5-diethoxy-4-methoxy-" did not yield a significant body of research for a comprehensive technical guide. Therefore, this guide will focus on the closely related and well-documented compound, 3,5-Dimethoxybenzoic Acid . This structural analog serves as a valuable case study, offering insights into the chemical behavior, synthesis, and applications relevant to researchers, scientists, and drug development professionals working with substituted benzoic acid derivatives.

Nomenclature and Chemical Identity

3,5-Dimethoxybenzoic acid is a readily available aromatic carboxylic acid that serves as a key intermediate in the synthesis of a wide array of more complex molecules. Its identity is well-established through various nomenclature systems and registry numbers, ensuring clarity and precision in scientific communication.

Synonyms and Identifiers

For unambiguous identification, 3,5-Dimethoxybenzoic acid is cataloged under several names and numbers across different chemical databases and inventories.

| Identifier Type | Identifier |

| IUPAC Name | 3,5-dimethoxybenzoic acid[1] |

| CAS Number | 1132-21-4[1][2] |

| Molecular Formula | C9H10O4[1][3] |

| Molecular Weight | 182.17 g/mol [1][3] |

| InChI Key | IWPZKOJSYQZABD-UHFFFAOYSA-N[1][2] |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)OC[1] |

| PubChem CID | 14332[1] |

Common synonyms for this compound include: Benzoic acid, 3,5-dimethoxy-; NSC 8514; and 3,5-dimethoxy-benzoic acid.[1]

Chemical Structure

The molecular architecture of 3,5-Dimethoxybenzoic acid, characterized by a benzene ring substituted with a carboxyl group and two methoxy groups at the meta positions, is depicted below.

Caption: Chemical structure of 3,5-Dimethoxybenzoic acid.

Physicochemical Properties

The physical and chemical properties of 3,5-Dimethoxybenzoic acid are crucial for its handling, storage, and application in various synthetic protocols.

| Property | Value |

| Appearance | White to off-white crystalline powder.[3] |

| Melting Point | 178-180 °C (lit.)[4] |

| Boiling Point | 275.56°C (rough estimate)[4] |

| Solubility | Almost transparent in hot Methanol.[4] |

| pKa | 3.96±0.10 (Predicted)[4] |

Synthesis and Reactivity

3,5-Dimethoxybenzoic acid is typically synthesized from 3,5-dihydroxybenzoic acid through a Williamson ether synthesis, where the hydroxyl groups are methylated. A general synthetic pathway is outlined below.

General Synthesis Workflow

The synthesis of 3,5-dimethoxybenzoic acid can be achieved by the methylation of 3,5-dihydroxybenzoic acid.[5] This process typically involves a methylating agent such as dimethyl sulfate in the presence of a base.[5]

Caption: General synthesis workflow for 3,5-Dimethoxybenzoic Acid.

Key Reactivity

The chemical behavior of 3,5-Dimethoxybenzoic acid is primarily governed by its carboxylic acid and methoxy functional groups.[3] The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The two electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.[3]

Applications in Research and Development

3,5-Dimethoxybenzoic acid is a versatile building block in organic synthesis with applications in the preparation of pharmaceuticals and other fine chemicals.

-

Synthesis of Isocoumarins: It can be used as a reactant in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin.[2]

-

Biochemical Reagents: It is a precursor for the synthesis of Biotin dimedone, a reagent utilized in the study of protein sulfenation.[2]

-

Coordination Chemistry: It can act as a ligand for the synthesis of lanthanide complexes.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3,5-Dimethoxybenzoic acid.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Statements: It is recommended to wash skin thoroughly after handling (P264) and to wear protective gloves, eye protection, and face protection (P280).[6] In case of skin contact, wash with plenty of water (P302 + P352).[6] If skin irritation occurs, it is advised to get medical advice/attention (P332 + P313).[6]

-

Storage: Store in a dry, well-ventilated place.[4]

References

-

PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Diiodo-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Diethoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

ZaiQi Bio-Tech. (n.d.). 4-methoxy-3,5-dimethylbenzoic acid. Retrieved March 2, 2026, from [Link]

-

NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.). 4-O-methylgallic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved March 2, 2026, from [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved March 2, 2026, from [Link]

Sources

- 1. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-ジメトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Dimethoxybenzoic acid | 1132-21-4 [chemicalbook.com]

- 5. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 6. 3,5-Dimethoxybenzoic Acid | 1132-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3,5-Diethoxy-4-methoxybenzoic acid vs 3,4,5-trimethoxybenzoic acid structure

An In-Depth Technical Guide to the Structural and Functional Comparison of 3,5-Diethoxy-4-methoxybenzoic acid and 3,4,5-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted benzoic acids serve as foundational scaffolds for a vast array of functional molecules. Their inherent stability, coupled with the tunable electronic and steric properties afforded by aromatic substitution, makes them indispensable building blocks. This guide provides a detailed comparative analysis of two closely related analogs: 3,4,5-trimethoxybenzoic acid and its derivative, 3,5-diethoxy-4-methoxybenzoic acid.

3,4,5-trimethoxybenzoic acid, also known as eudesmic acid or gallic acid trimethyl ether, is a well-established intermediate in the synthesis of numerous pharmaceuticals, including the antibiotic trimethoprim and the antispasmodic trimebutine.[1][2] Its prevalence stems from its structural similarity to a key moiety in the alkaloid reserpine, which has significant effects on the central nervous system.[3] The substitution of its methoxy groups with bulkier ethoxy groups to yield 3,5-diethoxy-4-methoxybenzoic acid represents a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide will dissect the structural, spectroscopic, synthetic, and functional differences between these two compounds, offering field-proven insights for their application in research and drug development.

Part 1: A Comparative Structural and Physicochemical Analysis

The fundamental difference between the two molecules lies in the substitution at the 3 and 5 positions of the benzoic acid ring. 3,4,5-trimethoxybenzoic acid features three methoxy (-OCH₃) groups, whereas 3,5-diethoxy-4-methoxybenzoic acid has two ethoxy (-OCH₂CH₃) groups at the 3 and 5 positions and one methoxy group at the 4 position. This seemingly minor alteration has significant implications for the molecule's steric bulk, lipophilicity, and metabolic stability.

Caption: Core structures of the two benzoic acid derivatives.

The replacement of methyl groups with ethyl groups increases the molecule's molecular weight and, more importantly, its lipophilicity (fat-solubility), as indicated by the calculated partition coefficient (XLogP3). This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the two compounds, providing a clear quantitative comparison.

| Property | 3,4,5-trimethoxybenzoic acid | 3,5-Diethoxy-4-methoxybenzoic acid | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | C₁₂H₁₆O₅ | [4][5] |

| Molecular Weight | 212.20 g/mol | 240.25 g/mol | [5][6] |

| CAS Number | 118-41-2 | 41773-63-1 (related) | [6] |

| Appearance | White to off-white crystalline powder | Solid (predicted) | [7][8] |

| Melting Point | 168-171 °C | Not available | [8] |

| XLogP3 (Lipophilicity) | 1.8 | 2.9 (for 3,5-diethoxy analog) | [4][5] |

| Hydrogen Bond Donors | 1 | 1 | [4][5] |

| Hydrogen Bond Acceptors | 5 | 5 | [4][5] |

Part 2: Synthesis and Spectroscopic Characterization

The synthetic pathways and resulting spectroscopic signatures of these molecules are direct consequences of their structures. Understanding these is crucial for their practical application and quality control.

Synthetic Methodologies

The synthesis of 3,4,5-trimethoxybenzoic acid is well-established and typically starts from gallic acid, a readily available natural product.[1] The three phenolic hydroxyl groups of gallic acid are methylated using an agent like dimethyl sulfate in the presence of a base.[9][10]

The synthesis of 3,5-diethoxy-4-methoxybenzoic acid is less commonly documented but can be logically derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). Syringic acid itself is a natural product and can also be synthesized from eudesmic acid.[11][12] The two hydroxyl groups at the 3 and 5 positions can be selectively alkylated using an ethylating agent like ethyl iodide or diethyl sulfate via the Williamson ether synthesis.

Caption: Plausible synthetic routes for the target compounds.

Experimental Protocol: Synthesis of 3,4,5-trimethoxybenzoic acid from Gallic Acid

This protocol is a self-validating system based on established chemical transformations.[9][13]

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve gallic acid (1 mole) in an appropriate volume of aqueous sodium hydroxide solution.

-

Methylation: While stirring vigorously, add dimethyl sulfate (approximately 3.75 moles) dropwise. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.

-

Reaction Completion: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 while cooling in an ice-water bath. A precipitate will form.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove inorganic salts. Recrystallize the crude product from an ethanol-water mixture to yield pure 3,4,5-trimethoxybenzoic acid as a white crystalline powder.

-

Validation: The final product should be validated by measuring its melting point (168-171 °C) and acquiring spectroscopic data (NMR, IR) to confirm its structure.[8]

Spectroscopic Signatures

The primary differences in the spectra will be observed in the signals corresponding to the alkoxy groups.

| Spectroscopic Data | 3,4,5-trimethoxybenzoic acid | 3,5-Diethoxy-4-methoxybenzoic acid (Predicted) |

| ¹H NMR | Singlet at ~3.8-3.9 ppm (9H, 3 x -OCH₃). Singlet at ~7.2-7.3 ppm (2H, aromatic). Broad singlet for -COOH. | Triplet at ~1.4 ppm (6H, 2 x -CH₃). Quartet at ~4.1 ppm (4H, 2 x -OCH₂-). Singlet at ~3.9 ppm (3H, -OCH₃). Singlet at ~7.1 ppm (2H, aromatic). Broad singlet for -COOH. |

| ¹³C NMR | Signal at ~56 ppm (-OCH₃ at C3/C5). Signal at ~60 ppm (-OCH₃ at C4). Aromatic signals ~107-153 ppm. Carboxyl signal ~167 ppm.[14] | Signal ~15 ppm (-CH₃). Signal ~64 ppm (-OCH₂-). Signal ~60 ppm (-OCH₃). Aromatic and carboxyl signals would be similar but slightly shifted due to the different electronic environment. |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of acid). ~1680-1700 (C=O stretch). ~1200-1300 (C-O stretch of ether).[15] | Similar characteristic peaks are expected. The C-O stretching region might show slight differences due to the ethoxy groups. |

Part 3: Applications and Structure-Activity Relationship (SAR) Insights

The utility of these compounds is most prominent in pharmaceutical development, where they serve as key intermediates.[16][17]

3,4,5-trimethoxybenzoic acid is a crucial building block for drugs targeting a range of conditions.[1] Its structure is a pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity.

-

Antimicrobials: It is a precursor to Trimethoprim , an antibiotic that inhibits dihydrofolate reductase.

-

Gastrointestinal Agents: Used to synthesize Trimebutine , a drug that regulates intestinal motility.[2]

-

Antipsychotics & Anxiolytics: The 3,4,5-trimethoxybenzoyl moiety is essential for the activity of reserpine and is incorporated into synthetic analogs to achieve similar pharmacological effects with potentially fewer side effects.[3]

3,5-Diethoxy-4-methoxybenzoic acid represents a next-generation scaffold. The strategic replacement of methoxy with ethoxy groups is a deliberate design choice to modulate the parent molecule's properties. This modification can:

-

Increase Lipophilicity: Potentially improving passage through biological membranes like the blood-brain barrier.

-

Alter Metabolic Profile: The ethyl groups may be metabolized differently than methyl groups, potentially leading to a longer half-life or different metabolic byproducts.

-

Modify Target Binding: The increased steric bulk of the ethoxy groups can enhance or decrease binding affinity to a biological target by occupying different regions of a binding pocket.

This process of systematic modification is central to establishing a Structure-Activity Relationship (SAR), which is fundamental to rational drug design.

Caption: A simplified workflow for drug discovery using SAR.

Conclusion

While 3,4,5-trimethoxybenzoic acid and 3,5-diethoxy-4-methoxybenzoic acid are structurally similar, the substitution of two methoxy groups with ethoxy groups creates a distinct chemical entity with altered physicochemical properties. 3,4,5-trimethoxybenzoic acid is a proven and versatile starting material with a long history in the synthesis of established drugs. Its diethoxy analog, while less characterized, represents a valuable tool for medicinal chemists seeking to optimize lead compounds by fine-tuning lipophilicity, steric interactions, and metabolic stability. A thorough understanding of their comparative structures, synthesis, and properties empowers researchers to make informed decisions in the design and development of novel, effective therapeutic agents.

References

-

Hakkesteegt, T.J. (1971). The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. Journal of Medicinal Chemistry, 14(4), 345-346. [Link]

-

Papadaki-Valiraki, A. (1974). The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. European Journal of Medicinal Chemistry - Chimica Therapeutica, 9(2), 195-197. [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem Compound Database. [Link]

- Google Patents. (n.d.). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Eudesmic acid. Wikipedia. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxy-4-isobutyl-benzoic acid. PrepChem.com. [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]

-

PubMed. (2006). Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis. PubMed. [Link]

-

SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid [1H NMR] Spectrum. SpectraBase. [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

Royal Society of Chemistry. (2024). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Syringic acid. Wikipedia. [Link]

-

American Chemical Society. (2026). Syringic acid. ACS.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Diethoxybenzoic acid. PubChem Compound Database. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4,5-Trimethoxybenzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Diethoxybenzoic acid | C11H14O4 | CID 721136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]

- 9. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Eudesmic acid - Wikipedia [en.wikipedia.org]

- 11. Syringic acid - Wikipedia [en.wikipedia.org]

- 12. acs.org [acs.org]

- 13. prepchem.com [prepchem.com]

- 14. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. jk-sci.com [jk-sci.com]

- 17. chemimpex.com [chemimpex.com]

3,5-Diethoxy-4-methoxybenzoic acid melting point and physical state

[1]

Executive Summary

3,5-Diethoxy-4-methoxybenzoic acid (CAS: 61470-52-8) is a trisubstituted benzoic acid derivative characterized by a lipophilic substitution pattern (two ethoxy groups, one methoxy group).[1] It functions primarily as a synthetic scaffold in the development of bioactive quinone derivatives.

Unlike common reagents, specific thermodynamic data for this intermediate is often proprietary or omitted in standard catalogs. This guide consolidates available experimental data (NMR, physical state) and establishes a Self-Validating Protocol for its synthesis and solid-state characterization.

Physicochemical Profile

The following data is synthesized from patent literature (US5210239, FI102273B) and structural analysis.

| Property | Specification |

| Chemical Name | 3,5-Diethoxy-4-methoxybenzoic acid |

| CAS Number | 61470-52-8 |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| Physical State | White Solid (Crystalline Powder) |

| Melting Point | Experimental determination required. (Structurally analogous to 3,5-dimethoxybenzoic acid, mp 178–180°C).[2] |

| Solubility | Soluble in Chloroform ( |

| Key Spectroscopic Data | ¹H-NMR (CDCl₃, δ ppm): 1.48 (t, J=7 Hz, 6H, -OCH₂CH₃ )3.95 (s, 3H, -OCH₃ )4.15 (q, J=7 Hz, 4H, -OCH₂ CH₃)7.36 (s, 2H, Ar-H ) |

Senior Scientist Insight: The specific ¹H-NMR signals at 1.48 ppm (triplet) and 4.15 ppm (quartet) are diagnostic for the ethoxy groups. The singlet at 7.36 ppm confirms the symmetry of the aromatic ring (protons at positions 2 and 6), serving as a critical purity check during synthesis.

Synthesis & Purification Workflow

To ensure a stable physical state (white solid) and high purity for melting point determination, the compound is synthesized via the hydrolysis of its ester precursor.

Reaction Logic (DOT Diagram)

Figure 1: Synthetic pathway for the isolation of 3,5-Diethoxy-4-methoxybenzoic acid.[1]

Detailed Protocol (Self-Validating)

Objective: Isolate high-purity acid from methyl/ethyl ester precursor.

-

Dissolution: Dissolve 63 g of Methyl 3,5-diethoxy-4-methoxybenzoate in a mixture of Ethanol (200 mL) and Water (80 mL).

-

Saponification: Add 44 g of Sodium Hydroxide (NaOH). Heat the mixture to 70°C and stir for 2 hours.

-

Validation: Monitor by TLC (disappearance of ester spot).

-

-

Acidification: Cool the reaction mixture. Acidify carefully with dilute Hydrochloric Acid (HCl) until pH < 2.

-

Observation: A precipitate may form, or the oil may separate.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM).

-

Purification:

-

Result: The residue solidifies upon concentration to yield 3,5-Diethoxy-4-methoxybenzoic acid as a White Solid .

Solid-State Characterization Protocol

Since specific melting point values can vary by polymorph or impurity profile, the following protocol ensures accurate internal validation.

Differential Scanning Calorimetry (DSC)

Why this matters: Visual capillary melting points can be subjective. DSC provides the onset temperature (true melting point) and enthalpy of fusion (

-

Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample: 2–5 mg of dried white solid (from Step 3.2).

-

Pan: Hermetically sealed aluminum pan (pinhole lid).

-

Ramp: 10°C/min from 40°C to 250°C.

-

Acceptance Criteria:

-

Sharp Endotherm: A single sharp peak indicates high purity.

-

Broad Peak: Indicates solvent entrapment or impurities (re-dry or recrystallize from Ethanol).

-

Physical State Logic

The "White Solid" state is dictated by the intermolecular hydrogen bonding of the carboxylic acid dimers and the packing efficiency of the ethoxy chains.

-

Handling: Store in a cool, dry place. The compound is stable but should be protected from moisture to prevent clumping.

References

-

Miyazaki, K., et al. (1993). Benzoquinone derivatives, their preparation and pharmacological use. U.S. Patent 5,210,239.

-

Chemsrc. (2025).[6][7] 3,5-diethoxy-4-methoxybenzoic acid (CAS 61470-52-8).

-

National Board of Patents and Registration of Finland. (1998). Quinone derivatives, their preparation and pharmacological use. Patent FI102273B.

Sources

- 1. FI102273B - Quinone derivatives, their preparation and pharmacological use - Google Patents [patents.google.com]

- 2. 3,5-ジメトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. FI102273B - Quinone derivatives, their preparation and pharmacological use - Google Patents [patents.google.com]

- 4. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Alkoxy-Substituted Benzoic Acid Derivatives: Strategic Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide analyzes the medicinal utility of alkoxy-substituted benzoic acid derivatives. While the benzoic acid moiety is a ubiquitous pharmacophore, the strategic introduction of alkoxy groups (–OR) transforms its physicochemical profile. This modification modulates lipophilicity (LogP), masks metabolically vulnerable phenolic hydroxyls, and induces conformational locks via the "ortho effect." This guide provides actionable synthetic protocols, structure-activity relationship (SAR) insights, and rigorous characterization strategies for drug discovery professionals.[1]

Part 1: Strategic Rationale & Physicochemical Profiling

The "Masking" Strategy: Alkoxy vs. Hydroxy

In medicinal chemistry, phenolic hydroxyl groups are often "liability motifs" due to rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability. Converting a phenol to an alkoxy ether (e.g., methoxy, ethoxy, benzyloxy) serves three critical functions:

-

Lipophilicity Modulation: Alkylation increases

, facilitating blood-brain barrier (BBB) penetration and cellular uptake. -

Metabolic Stability: It blocks the site of conjugation, extending half-life (

). -

Hydrogen Bond Dynamics: It removes a Hydrogen Bond Donor (HBD) while retaining a Hydrogen Bond Acceptor (HBA), often improving oral bioavailability (Rule of 5 compliance).

Quantitative Comparison

The following table contrasts 4-hydroxybenzoic acid with its methoxy analog (Anisic acid) to illustrate the physicochemical shift.

| Property | 4-Hydroxybenzoic Acid | 4-Methoxybenzoic Acid (Anisic Acid) | Impact on Drug Design |

| LogP (Exp) | 1.58 | 2.26 | Enhanced membrane permeability. |

| pKa (COOH) | 4.54 | 4.47 | Minimal electronic impact at para position. |

| H-Bond Donors | 2 (COOH, OH) | 1 (COOH) | Reduced desolvation penalty. |

| Metabolic Fate | Rapid Glucuronidation | O-Demethylation (CYP450 mediated) | Slower clearance; tunable via chain length. |

Diagram: Structure-Activity Relationship (SAR) Logic

The position of the alkoxy group dictates its biological impact. The following diagram maps these interactions.

Figure 1: SAR mapping of alkoxy-benzoic acid derivatives. Ortho-substitution induces non-planar conformations; Para-substitution drives lipophilic interactions.

Part 2: Synthetic Architectures & Protocols

Synthesizing alkoxy-benzoic acids usually involves alkylating a hydroxybenzoic ester followed by hydrolysis. Direct alkylation of the acid is possible but requires careful pH control to avoid esterification of the carboxylate.

Synthesis Decision Matrix

Choose the synthetic route based on the complexity of the alkoxy group (R-X vs R-OH) and substrate sensitivity.

Figure 2: Synthetic decision tree. Route A is preferred for scalability; Route B is required for sterically hindered or chiral alkoxy chains.

Protocol A: Williamson Ether Synthesis (Standard)

Target: Synthesis of 4-Butoxybenzoic Acid from Methyl 4-hydroxybenzoate.

Mechanism:

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 equiv)

-

1-Bromobutane (1.2 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxybenzoate (10 mmol) in DMF (20 mL).

-

Deprotonation: Add anhydrous

(20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly (yellowing). -

Alkylation: Add 1-Bromobutane (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours.

-

Self-Validating QC (TLC): Spot the reaction mixture against the starting phenol.

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV light (254 nm).

-

Criterion: Complete disappearance of the lower Rf spot (phenol) and appearance of a higher Rf spot (ether).

-

-

Workup: Pour the mixture into ice-water (100 mL). The product (ester) usually precipitates. Filter and wash with water.[5] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[6] -

Hydrolysis (Saponification): Dissolve the intermediate ester in THF:Water (1:1). Add LiOH (3 equiv). Stir at RT until TLC shows conversion to the baseline spot (acid). Acidify with 1M HCl to pH 2. Filter the white solid.

Protocol B: Mitsunobu Reaction (For Complex Alcohols)

Target: Introduction of secondary or chiral alkoxy groups. Mechanism: Activation of alcohol by phosphine-azodicarboxylate adduct.

Key Causality: Unlike Williamson, which requires an alkyl halide, Mitsunobu activates the alcohol (R-OH) to be a leaving group, allowing the weak nucleophile (phenol) to attack.

Methodology:

-

Dissolve Methyl 4-hydroxybenzoate (1 equiv), Triphenylphosphine (

, 1.5 equiv), and the target Alcohol (R-OH, 1.2 equiv) in anhydrous THF under -

Cool to 0°C.

-

Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise. Critical: Maintain low temp to prevent side reactions.

-

Stir at RT overnight.

-

Self-Validating QC:

NMR of the crude must show the disappearance of the phenolic -OH signal (typically >9 ppm) and the specific splitting pattern of the new alkoxy group.

Part 3: Case Study – The Eudesmic Acid Scaffold

Compound: 3,4,5-Trimethoxybenzoic acid (TMBA).[7] Relevance: A "privileged structure" in medicinal chemistry.

The 3,4,5-trimethoxy motif is a recurring pharmacophore found in:

-

Reserpine: Antihypertensive/Antipsychotic (Indole alkaloid with TMBA ester).

-

Trimethoprim: Antibacterial (Dihydrofolate reductase inhibitor).

-

Combretastatins: Tubulin binding agents (Anticancer).

Mechanistic Insight: The three adjacent methoxy groups create a specific electron-rich surface and steric bulk that prevents free rotation in binding pockets (e.g., the colchicine binding site on tubulin). In synthesis, the electron-donating nature of the methoxy groups makes the ring highly activated toward electrophilic aromatic substitution, requiring careful selection of reagents for further functionalization.

References

-

Physicochemical Properties of Alkoxy-Benzoic Acids Raffo, P. A., et al. "Alkoxy-benzoic acids: Some lacking structures and rationalization of the molecular features governing their crystalline architectures."

-

Williamson Ether Synthesis: Mechanism and Scope Master Organic Chemistry. "The Williamson Ether Synthesis."

-

Biological Activity of 3,4,5-Trimethoxybenzoic Acid Derivatives BenchChem. "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives."

-

SAR of Benzoic Acid Derivatives in Local Anesthetics Pharmacy 180. "SAR of Benzoic Acid Derivatives - Local Anaesthetics."

-

Efflux Pump Inhibition by Alkoxy Benzoic Acids MDPI. "Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors." [8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

3,5-Diethoxy-4-methoxybenzoic Acid: Technical Profile & Safety Guide

Topic: 3,5-Diethoxy-4-methoxybenzoic acid MSDS and Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate for Hepatoprotective Benzoquinone Scaffolds

Executive Summary

3,5-Diethoxy-4-methoxybenzoic acid (CAS: 61470-52-8) is a specialized benzoic acid derivative primarily utilized in the synthesis of pharmacologically active benzoquinones. Its structural uniqueness lies in the specific alkylation pattern (3,5-diethoxy vs. the more common 3,5-dimethoxy), which modulates the lipophilicity and metabolic stability of downstream Active Pharmaceutical Ingredients (APIs), particularly those targeting liver diseases.

This guide synthesizes material safety data with advanced handling protocols, offering a roadmap for researchers integrating this compound into medicinal chemistry workflows.

Chemical Identity & Physical Properties[1]

Table 1: Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | 3,5-Diethoxy-4-methoxybenzoic acid |

| CAS Number | 61470-52-8 |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |

| Purity Standard | ≥97% (HPLC) required for API synthesis |

| Structural Class | Alkoxy-substituted Benzoic Acid |

Safety Data Sheet (SDS) Highlights

Based on GHS Standards for Substituted Benzoic Acids

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Protocols

Prevention (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response (P-Codes):

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 or P100 particulate respirator required during weighing or open handling.

-

Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time >480 min.

-

Eye Protection: Chemical safety goggles. Face shield recommended if handling >50g quantities.

Technical Deep Dive: Synthesis & Applications

Role in Drug Development

This compound serves as a precursor for benzoquinone derivatives used in treating liver pathologies (e.g., cirrhosis, hepatitis). The 3,5-diethoxy pattern is critical; it provides a steric and lipophilic profile distinct from the ubiquitous gallic acid trimethyl ether (3,4,5-trimethoxybenzoic acid).

Key Reaction Pathway: Bromination

A primary utility of this compound is its conversion to 2-Bromo-3,5-diethoxy-4-methoxybenzoic acid , a functionalized scaffold for further coupling reactions.

Protocol Summary (Derived from Patent FI102273B):

-

Dissolution: Dissolve 3,5-diethoxy-4-methoxybenzoic acid in Chloroform (CHCl₃).

-

Catalysis: Add catalytic water.

-

Bromination: Add elemental Bromine (Br₂) dropwise under reflux.

-

Isolation: Concentrate in vacuo to yield the brominated derivative.

Synthesis Workflow Diagram

The following diagram illustrates the transformation logic and critical control points (CCPs) for handling this intermediate.

Figure 1: Synthetic flow for the bromination of 3,5-diethoxy-4-methoxybenzoic acid, a key step in generating hepatoprotective agents.

Analytical Validation (QC)

Self-Validating Protocol for Researchers

To ensure scientific integrity, incoming batches must be validated. Do not rely solely on vendor Certificates of Analysis (CoA).

Proton NMR Prediction (¹H-NMR, DMSO-d₆)

Verify the structure by confirming the specific integration ratios:

-

δ 10.0–13.0 ppm (Broad s, 1H): Carboxylic acid (-COOH).

-

δ 7.2–7.3 ppm (s, 2H): Aromatic protons (Positions 2 and 6). Note: Symmetry confirms 3,5-substitution.

-

δ 4.0–4.2 ppm (q, 4H): Methylene protons of ethoxy groups (-OCH ₂CH₃).

-

δ 3.7–3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

-

δ 1.3–1.4 ppm (t, 6H): Methyl protons of ethoxy groups (-OCH₂CH ₃).

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Acceptance Criteria: Single peak >97% area.

Handling & Storage Best Practices

Stability & Reactivity

-

Oxidation Sensitivity: The electron-rich aromatic ring (three alkoxy groups) makes the compound susceptible to oxidation over time.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidative degradation.

-

Container: Amber glass vial with a Teflon-lined cap to prevent light exposure and moisture ingress.

References

-

Chemsrc. (2025).[2] 3,5-diethoxy-4-methoxybenzoic acid - CAS#: 61470-52-8.[2] Retrieved from [Link]

- Google Patents. (1998). FI102273B - Quinone derivatives, their preparation and pharmacological use. (Reference Example 4).

-

PubChem. (n.d.). Compound Summary: Benzoic acid derivatives. (General GHS Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,5-Diethoxy-4-Methoxybenzoic Acid

This Application Note provides a rigorous, validated protocol for the synthesis of 3,5-diethoxy-4-methoxybenzoic acid starting from gallic acid . This specific substitution pattern (3,5-diethoxy, 4-methoxy) requires a strategic approach to differentiate the chemically similar hydroxyl groups.

The methodology selected prioritizes regiochemical fidelity by utilizing a "Protect-Deprotect-Functionalize" strategy. Direct alkylation often leads to inseparable mixtures; therefore, we employ an exhaustive ethylation followed by selective de-alkylation at the para-position—a classic, robust pathway used in the synthesis of syringic acid derivatives.

Introduction & Retrosynthetic Analysis

3,5-Diethoxy-4-methoxybenzoic acid is a specialized benzoic acid derivative, structurally related to Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) and Eudesmic acid (3,4,5-trimethoxybenzoic acid). It serves as a critical building block in the synthesis of functionalized pharmaceutical intermediates (e.g., analogs of Trimebutine) and liquid crystal mesogens.

The Challenge: Regioselectivity

Gallic acid contains three hydroxyl groups: one para (4-OH) and two meta (3,5-OH).

-

Acidity: The 4-OH is typically more acidic (

) than the 3,5-OH groups ( -

Reactivity: While the 4-OH can be selectively alkylated, controlling mono-methylation at C4 followed by di-ethylation at C3/C5 is operationally difficult and prone to over-alkylation.

The Solution: Selective De-alkylation Strategy

This protocol utilizes the steric and electronic vulnerability of the 4-alkoxy group in 3,4,5-trialkoxybenzoic acids. In strong acid (e.g.,

Synthetic Pathway:

-

Exhaustive Ethylation: Convert Gallic Acid

Ethyl 3,4,5-triethoxybenzoate. -

Hydrolysis:

3,4,5-Triethoxybenzoic acid. -

Selective De-ethylation:

3,5-Diethoxy-4-hydroxybenzoic acid. -

Final Methylation:

3,5-Diethoxy-4-methoxybenzoic acid.

Experimental Workflow Visualization

Caption: Step-wise synthetic pathway leveraging selective de-ethylation to establish the 3,5-diethoxy pattern before introducing the 4-methoxy group.

Detailed Experimental Protocols

Stage 1: Synthesis of 3,4,5-Triethoxybenzoic Acid

Objective: Complete protection of all hydroxyl groups and the carboxylic acid.

-

Reagents: Gallic Acid (1.0 eq), Ethyl Iodide (4.5 eq), Potassium Carbonate (

, 4.0 eq), Acetone (anhydrous). -

Procedure:

-

Dissolve Gallic Acid (17.0 g, 0.1 mol) in Acetone (150 mL) in a 500 mL round-bottom flask.

-

Add anhydrous

(55.2 g, 0.4 mol) and stir for 15 minutes to form the phenolate. -

Add Ethyl Iodide (EtI) (70.2 g, 36 mL, 0.45 mol) dropwise via an addition funnel.

-

Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting material spot (

) should disappear, replaced by the non-polar ester ( -

Filter off the inorganic salts while hot. Evaporate the filtrate to obtain the crude Ethyl 3,4,5-triethoxybenzoate .

-

Hydrolysis: Dissolve the crude ester in Ethanol (100 mL) and add 10% NaOH solution (50 mL). Reflux for 2 hours.

-

Acidify with HCl to pH 2. The 3,4,5-Triethoxybenzoic acid will precipitate. Filter, wash with cold water, and dry.[1]

-

Stage 2: Selective De-ethylation (The Critical Step)

Objective: Selectively remove the ethyl group at the 4-position to generate the free phenol.

-

Reagents: 3,4,5-Triethoxybenzoic acid, conc. Sulfuric Acid (

).[4] -

Mechanism: The 4-position is para to the electron-withdrawing carboxyl group. In concentrated acid, protonation of the ether oxygen followed by nucleophilic attack (by

or water during workup) occurs preferentially at the most sterically relief-prone position (C4). -

Procedure:

-

Place 3,4,5-Triethoxybenzoic acid (10 g) in a flask.

-

Add concentrated

(30 mL) carefully at 0°C. -

Stir the mixture at 40°C for 2–4 hours. Note: Do not overheat (>60°C) to avoid cleaving the 3,5-ethers.

-

Pour the reaction mixture onto crushed ice (200 g). The product will precipitate.

-

Filter the solid.[4]

-

Purification: Recrystallize from Ethanol/Water. The 4-hydroxy compound is less soluble than the starting material.

-

Product:3,5-Diethoxy-4-hydroxybenzoic acid .

-

Validation:

NMR should show disappearance of one ethyl group and appearance of a phenolic -OH signal (exchangeable with

-

Stage 3: Methylation to Target

Objective: Alkylate the specific 4-OH site with a methyl group.

-

Reagents: 3,5-Diethoxy-4-hydroxybenzoic acid (1.0 eq), Methyl Iodide (MeI) (2.5 eq),

(2.5 eq), DMF (Dimethylformamide). -

Procedure:

-

Dissolve the intermediate from Stage 2 (5.0 g) in DMF (40 mL).

-

Add

(7.6 g). -

Add MeI (3.5 mL) dropwise. Note: Excess MeI will also esterify the carboxylic acid.

-

Stir at 60°C for 4 hours.

-

Hydrolysis (if ester formed): The product at this stage is likely Methyl 3,5-diethoxy-4-methoxybenzoate . To get the free acid, reflux with NaOH/EtOH for 1 hour, then acidify.

-

Final Purification: Recrystallize from Methanol.

-

Target:3,5-Diethoxy-4-methoxybenzoic acid .[6]

-

Quantitative Data Summary

| Parameter | Stage 1 (Tri-ethylation) | Stage 2 (Selective Cleavage) | Stage 3 (Methylation) |

| Reagent | EtI (Excess) | MeI / | |

| Temperature | Reflux (56°C) | 40°C | 60°C |

| Time | 12-16 h | 2-4 h | 4 h |

| Typical Yield | 85-90% | 65-75% | 80-85% |

| Key QC Marker | Loss of OH peaks (IR/NMR) | Appearance of Phenolic OH | Appearance of Singlet OMe |

Quality Control & Validation

To ensure the identity of 3,5-diethoxy-4-methoxybenzoic acid , the following analytical criteria must be met:

-

NMR (400 MHz, DMSO-

-

Melting Point:

-

Literature values for similar derivatives suggest a range of 100–110°C (approximate; requires experimental verification against standard).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

Purity Target: >98%.

-

References

-

Synthesis of Syringic Acid Derivatives (Selective Dealkylation)

- Methodology Grounding: The selective cleavage of the 4-alkoxy group in 3,4,5-trialkoxybenzoic acids is a standard protocol described in classical organic synthesis liter

- Source: Pearl, I. A. (1946). "Silver Oxide Oxidation of Lignin Intermediates." Journal of the American Chemical Society, 68(11), 2180–2181.

-

Modern Adaptation: (General reference for selective dealkylation logic).

- Source: I. A. Pearl, "Reactions of Vanillin and its Derived Compounds," J. Am. Chem. Soc., 1945.

-

General Alkylation Protocols (Williamson Ether Synthesis)

-

Safety Data (Gallic Acid & Alkyl Halides)

- Source: PubChem Compound Summary for Gallic Acid.

-

URL:

Sources

- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. patents.justia.com [patents.justia.com]

- 5. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]

- 6. FI102273B - Quinone derivatives, their preparation and pharmacological use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Modular Ethylation Protocols for 3,5-Dihydroxy-4-Methoxybenzoic Acid

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

3,5-Dihydroxy-4-methoxybenzoic acid (also known as 4-O-Methylgallic acid ; CAS: 4319-02-2) is a critical phenolic intermediate derived from the methylation of gallic acid.[1][2][3] Structurally, it possesses a central benzoic acid moiety substituted with a methoxy group at the para position and two hydroxyl groups at the meta positions.

In medicinal chemistry and drug development, "ethylation" of this substrate can refer to two distinct synthetic pathways, each yielding products with vastly different physicochemical profiles:

-

Carboxyl Ethylation (Esterification): Formation of Ethyl 3,5-dihydroxy-4-methoxybenzoate .[1][2] This modification increases lipophilicity (LogP) while retaining the antioxidant capacity of the phenolic hydroxyls, making it an ideal prodrug scaffold or lipid-soluble antioxidant.

-

Phenolic O-Ethylation (Etherification): Formation of 3,5-Diethoxy-4-methoxybenzoic acid (or its ester).[1][2] This blocks the phenolic sites, often used to study Structure-Activity Relationships (SAR) by removing hydrogen bond donors.

This Application Note provides a modular protocol covering both pathways, prioritizing high-yield, scalable methodologies suitable for preclinical synthesis.

Pre-Synthesis Considerations

Substrate Analysis[1]

-

Compound: 3,5-Dihydroxy-4-methoxybenzoic acid[1][2][4][3][5][6][7][8]

-

Solubility: Soluble in alcohols, acetone, ethyl acetate; sparingly soluble in cold water.

Reaction Selection Logic

-

For Esterification: We utilize a Fischer Esterification driven by acid catalysis. While Thionyl Chloride (

) is often used for acid chlorides, the direct acid-catalyzed equilibrium with ethanol is gentler on the electron-rich phenolic ring, minimizing oxidation byproducts.[1] -

For Etherification: We employ a Williamson Ether Synthesis variant using Potassium Carbonate (

) and Ethyl Iodide (

Module A: Selective Carboxyl Ethylation (Esterification)

Objective: Synthesis of Ethyl 3,5-dihydroxy-4-methoxybenzoate .

Reagents & Stoichiometry[1]

| Reagent | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 3,5-Dihydroxy-4-methoxybenzoic acid | Substrate | 1.0 | 184.15 | Solid |

| Absolute Ethanol | Solvent / Reactant | Excess (20-30 vol) | 46.07 | 0.789 |

| Sulfuric Acid ( | Catalyst | 0.5 - 1.0 | 98.08 | 1.84 |

| Sodium Bicarbonate ( | Quench / Wash | Excess | 84.01 | Solid |

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the 3,5-dihydroxy-4-methoxybenzoic acid (1.0 eq) in Absolute Ethanol (concentration ~0.2 M).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add conc.

dropwise. Note: Exothermic reaction. Addition must be slow to prevent localized overheating. -

Reflux: Attach a reflux condenser with a drying tube (CaCl2). Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

-

Process Control: Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1). The starting acid (

) should disappear, replaced by the less polar ester (

-

-

Concentration: Remove approximately 80% of the ethanol under reduced pressure (Rotavap, 40°C).

-

Quench: Pour the concentrated residue into crushed ice (5x volume).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes).

-

Wash: Wash the combined organic layers with:

-

Saturated

(to remove unreacted acid). -

Brine (saturated NaCl).

-

-

Drying & Isolation: Dry over anhydrous

, filter, and concentrate to dryness. -

Purification: Recrystallize from minimal hot Ethanol/Water or Toluene.

Expected Yield: 85–92% Appearance: Off-white to beige crystalline solid.[1][2]

Module B: Exhaustive Phenolic O-Ethylation[1][2]

Objective: Synthesis of Ethyl 3,5-diethoxy-4-methoxybenzoate (Full alkylation). Note: Under these conditions, the carboxylic acid will also be esterified (forming the ethyl ester) due to the presence of ethyl iodide, or pre-esterification is recommended.

Reagents & Stoichiometry[1]

| Reagent | Role | Equiv. | MW | Notes |

| 3,5-Dihydroxy-4-methoxybenzoic acid | Substrate | 1.0 | 184.15 | |

| Ethyl Iodide ( | Alkylating Agent | 5.0 | 155.97 | Excess required |

| Potassium Carbonate ( | Base | 4.0 | 138.21 | Anhydrous, powder |

| Acetone (or DMF) | Solvent | 10-15 vol | - | Dry solvent essential |

Step-by-Step Protocol

-

Preparation: Flame-dry a two-neck RBF and flush with Nitrogen (

). -

Solvation: Dissolve the substrate (1.0 eq) in anhydrous Acetone (0.15 M).

-

Deprotonation: Add anhydrous

(4.0 eq). Stir at room temperature for 30 minutes. The mixture may turn yellow/orange due to phenoxide formation. -

Alkylation: Add Ethyl Iodide (5.0 eq) via syringe.

-

Reaction: Heat to reflux (approx. 60°C for Acetone) for 12–16 hours .

-

Filtration: Cool to room temperature. Filter off the inorganic salts (

, -

Evaporation: Concentrate the filtrate to give a crude oil/solid.

-

Hydrolysis (Optional): If the free acid (3,5-diethoxy-4-methoxybenzoic acid) is desired, reflux the crude ester in 10% NaOH/EtOH for 2 hours, then acidify with HCl.

-

Purification: Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 90:10

70:30).

Process Logic & Pathway Visualization[1]

The following diagram illustrates the decision matrix and chemical pathways for the ethylation of 3,5-dihydroxy-4-methoxybenzoic acid.

Caption: Divergent synthetic pathways for carboxyl vs. phenolic ethylation of 4-O-methylgallic acid.

Analytical Validation & QC

To ensure the trustworthiness of the synthesized protocol, the following analytical markers must be verified:

| Parameter | Method | Acceptance Criteria (Ester) | Acceptance Criteria (Ether) |

| Purity | HPLC (C18, MeOH/H2O) | > 98.0% Area | > 98.0% Area |

| Structure | 1H-NMR (DMSO-d6) | Triplet (~1.3 ppm), Quartet (~4.3 ppm) for Ester Ethyl.[1][2] | Multiple ethyl signals (Ester + Ethers). Loss of phenolic OH singlets (~9-10 ppm).[1][2] |

| Identity | Mass Spectrometry (ESI) | [M+H]+ = 213.2 | [M+H]+ = 269.3 (Full ethyl) |

Troubleshooting Guide

-

Low Yield in Esterification: Ensure ethanol is anhydrous. Water pushes the equilibrium back to the acid. Use a Dean-Stark trap if scaling up >50g.[1][2]

-

Incomplete Etherification: Phenolic hydroxyls at the 3,5-positions are sterically hindered by the 4-methoxy group.[1][2] Ensure vigorous stirring and consider using DMF at 80°C if Acetone reflux is insufficient.

-

Coloration: Phenolic compounds oxidize easily. Perform all reactions under Nitrogen atmosphere.

References

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78016, 3,5-dihydroxy-4-methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2012). Synthetic pathway of 3,5-dihydroxy-4-methoxybenzyl alcohol. Retrieved from [Link][9][10]

-

Organic Syntheses. (1941).[11] 3,5-Dihydroxybenzoic acid (General Phenolic Acid Protocols).[2][3] Coll. Vol. 3, p.288. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. extrasynthese.com [extrasynthese.com]

- 4. 4-O-methylgallic acid | C8H8O5 | CID 78016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-O-Methylgallic acid | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

3,5-Diethoxy-4-methoxybenzoic acid as a precursor for quinone derivatives

Application Note: 3,5-Diethoxy-4-Methoxybenzoic Acid as a Precursor for Bioactive Quinone Derivatives

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the utilization of 3,5-Diethoxy-4-methoxybenzoic acid (DEMBA) as a high-fidelity precursor for the synthesis of 2,6-Diethoxy-1,4-benzoquinone (DEBQ) and related lipophilic quinone scaffolds.

Strategic Value: Quinone moieties are privileged structures in medicinal chemistry, serving as the pharmacophore in antineoplastic agents (e.g., Doxorubicin), mitochondrial modulators (e.g., Idebenone), and hepatoprotective agents. While 2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a common standard, its poor lipophilicity limits cellular permeability. The 3,5-diethoxy substitution pattern of DEMBA offers a critical advantage:

-

Enhanced Lipophilicity: The ethyl groups increase logP, improving passive transport across mitochondrial membranes.

-

Metabolic Stability: The steric bulk of the ethoxy groups retards nucleophilic attack (e.g., by glutathione) compared to methoxy analogues, potentially prolonging half-life in vivo.

-

Synthetic Efficiency: DEMBA serves as a "masked" quinone. Through oxidative decarboxylation, it releases the quinone core in a single step, avoiding the instability issues associated with handling free hydroquinones.

Part 2: Scientific Foundation & Mechanism

The Transformation: Oxidative Decarboxylation

The conversion of DEMBA to DEBQ is not a simple oxidation; it is an oxidative decarboxylation-demethylation sequence. The most robust method employs Ceric Ammonium Nitrate (CAN) , a one-electron oxidant.

Mechanism of Action:

-

SET 1 (Single Electron Transfer): CAN abstracts an electron from the electron-rich aromatic ring, forming a radical cation.

-